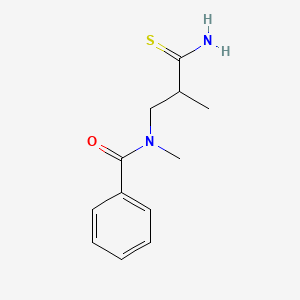

N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methyl-3-sulfanylidenepropyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-9(11(13)16)8-14(2)12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZALWGCMJFLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)C1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide (NCMB) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

NCMB is characterized by a benzamide moiety linked to a carbamothioyl group and a 2-methylethyl chain. Its molecular structure can be represented as follows:

The presence of the thiocarbonyl group in NCMB suggests potential reactivity through nucleophilic substitutions and hydrolysis reactions typical of amides and thioureas.

Antibacterial Activity

Several studies have documented the antibacterial properties of compounds related to NCMB. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides demonstrated high activity against ESBL-producing E. coli strains, indicating that similar structures may also exhibit effective antibacterial properties . The binding affinities of these compounds with bacterial targets were assessed using molecular docking techniques, suggesting that modifications in the compound's structure could enhance efficacy and reduce toxicity.

Synthesis

The synthesis of NCMB can be achieved through various methods involving the reaction of appropriate precursors. For example, starting materials such as ortho-toluyl chloride and 2-amino-4-picoline can be utilized to form related carbamothioyl derivatives .

Comparative Analysis with Similar Compounds

To better understand the unique properties of NCMB, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(allylcarbamothioyl)-2-chlorobenzamide | Contains an allyl group instead of methyl | Exhibits different reactivity profiles |

| N-(benzylcarbamothioyl)-2-hydroxybenzamide | Hydroxy substituent on the benzene ring | Enhanced solubility and potential bioactivity |

| N-(4-chlorobenzoyl)-N'-phenylthiourea | Contains a phenyl group instead of methyl | Noted for significant anticancer activity |

| N-(3-thiophenecarbamothioyl)-N-methylbenzamide | Incorporates a thiophene ring | Potentially unique electronic properties |

The uniqueness of NCMB lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.

While there is no current scientific research detailing a specific mechanism of action for NCMB, the interactions with biological targets are crucial for understanding its efficacy. Interaction studies often employ techniques such as:

- Molecular Docking : To assess binding affinities with target proteins.

- In Vitro Testing : To evaluate antibacterial and antifungal activities.

These studies suggest that modifications to NCMB's structure could enhance its biological activity while minimizing toxicity.

Case Studies

Although direct case studies specifically on NCMB are scarce, related compounds have shown promising results in various applications:

- Antibacterial Efficacy : A study on related thiophene derivatives demonstrated their ability to inhibit ESBL-producing E. coli effectively.

- Antifungal Activity : Other carbamothioyl derivatives have been tested for antifungal properties, indicating a broad spectrum of biological activities for compounds within this structural class .

Scientific Research Applications

Biological Activities

Research indicates that NCMB exhibits a range of biological activities that make it a candidate for pharmaceutical development:

- Antimicrobial Properties : Compounds similar to NCMB have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies have indicated that NCMB may possess anticancer properties, although specific mechanisms of action remain to be fully elucidated. Similar compounds have shown effectiveness against different cancer types, including breast cancer and sarcoma .

- Interaction Studies : Binding affinity studies reveal that NCMB interacts with various biological targets, which is crucial for understanding its efficacy and safety profile. Techniques such as molecular docking and surface plasmon resonance are often employed in these investigations.

Potential Therapeutic Applications

Given its biological activities, NCMB has several promising therapeutic applications:

- Pharmaceutical Development : The structural uniqueness of NCMB positions it as a potential lead compound for drug development in areas such as oncology and infectious diseases. Its ability to undergo chemical modifications can enhance its pharmacological properties .

- Targeted Therapy : The compound's interaction with specific biological targets may facilitate the design of targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Insights

- Carbamothioyl Group Impact : Compounds like N–((2–Acetylphenyl)carbamothioyl)benzamide exhibit stabilized conformations via intermolecular hydrogen bonds (e.g., C–H···S and N–H···O interactions), which enhance crystallinity and thermal stability . This group also facilitates bioactivity by enabling interactions with biological targets, as seen in molecular docking studies for antiviral applications .

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., nitro, bromo) : Increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Heterocyclic Modifications (e.g., pyridinyl, benzo[d]thiazolyl) : Improve solubility and bioavailability, as observed in antibacterial studies .

- Alkyl/Aryl Chains (e.g., methyl, acetyl) : Influence steric hindrance and lipophilicity, affecting binding affinity in enzymatic assays .

Notes and Limitations

Hypothetical Data : The target compound's properties are inferred from structural analogs; experimental validation is needed for confirmation.

Bioactivity Gaps : While some analogs exhibit antimicrobial or antitumor effects, the target compound’s specific applications remain unexplored.

Regulatory Considerations : Derivatives with psychoactive substituents (e.g., U-47700) underscore the need for compliance with controlled substance regulations .

Preparation Methods

Thiourea-Based Synthesis via Acyl Chloride and KSCN

One well-documented method involves the reaction of 2-methylbenzoyl chloride with potassium thiocyanate (KSCN) in a dry acetone solvent system, followed by reaction with methylamine or allylamine to yield the corresponding N-(carbamothioyl)benzamide derivatives.

-

- React 2-methylbenzoyl chloride with KSCN in dry acetone to form an intermediate isothiocyanate.

- Add methylamine to the reaction mixture to form the thiourea derivative.

- The reaction is typically carried out under nitrogen atmosphere to prevent oxidation.

- Purification involves crystallization or chromatographic techniques.

-

- Solvent: Dry acetone

- Temperature: Ambient to reflux conditions depending on the derivative

- Atmosphere: Nitrogen or inert gas

- Reaction time: Several hours (e.g., 10 hours reflux reported for similar compounds)

-

- Yields are generally good, with isolated products showing thermal stability up to ~130-136 °C.

- Characterization by spectroscopic methods (IR, NMR) and single crystal X-ray diffraction confirms structure and purity.

This method was applied in the synthesis of related compounds such as N-(allylcarbamothioyl)-2-methylbenzamide, indicating its applicability for N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide synthesis.

Amide Formation via N-Methylformamide and Aryl Bromide Coupling

Another approach involves the direct formation of the N-methylbenzamide core by coupling aryl bromides with N-methylformamide using nickel-catalyzed reactions, followed by subsequent thiocarbonylation steps to introduce the carbamothioyl group.

-

- Combine Ni(OAc)2·4H2O, phosphite ligand, aryl bromide, and sodium methoxide in a sealed flask.

- Add N-methylformamide and heat at 110 °C for 10 hours.

- Extract and purify the N-methylbenzamide intermediate.

- Subsequent reaction with thiocyanate sources introduces the carbamothioyl group.

-

- Catalyst: Ni(OAc)2·4H2O with phosphite ligand

- Base: Sodium methoxide

- Solvent: Ethereal solvents for extraction

- Temperature: 110 °C

- Reaction time: 10 hours

This method allows for efficient synthesis of the benzamide framework, which can then be functionalized to the target compound.

Use of Isothiocyanate Intermediates

Isothiocyanate intermediates derived from aromatic amines can be reacted with secondary amines such as N-methylamines to form the desired thiourea derivatives.

-

- React 4-amino-substituted benzonitriles with isothiocyanate sources (e.g., P—NCS) to form isothiocyanate intermediates.

- Deprotect or isolate these intermediates as needed.

- React with N-methyl amines to form the N-(carbamothioyl)benzamide derivatives.

-

- Solvent systems vary, often including organic solvents suitable for nucleophilic substitution.

- Controlled heating to facilitate reaction completion.

- Purification by crystallization or chromatography.

This approach is exemplified in patent literature for related benzamide derivatives and offers a robust route to thiourea-functionalized benzamides.

Comparative Data Table of Preparation Methods

Research Findings and Characterization

- Spectroscopic techniques such as IR, ^1H NMR, and ^13C NMR are routinely used to confirm the presence of the carbamothioyl group and amide functionalities.

- Single crystal X-ray diffraction (XRD) studies provide definitive structural confirmation and reveal molecular geometry.

- Thermal analysis (TG/DTA) indicates that the synthesized compounds possess good thermal stability, important for pharmaceutical and material applications.

- The purity and yield depend strongly on reaction conditions such as solvent dryness, temperature control, and inert atmosphere usage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React benzoyl chloride derivatives with potassium thiocyanate in acetone to generate an isothiocyanate intermediate.

- Step 2 : Condense the intermediate with a primary amine (e.g., 2-amino-2-methylpropanamide) under reflux in dry dichloromethane, using pyridine as a catalyst .

- Optimization : Monitor reaction progress via TLC and purify via recrystallization (e.g., using ethanol/water mixtures). Yield improvements (>85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of benzoyl chloride to amine) and reaction time (4–6 hours) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular N–H···O/S interactions) .

- FT-IR and NMR : Confirm functional groups (e.g., C=S stretch at ~1250 cm⁻¹ in IR; thiourea NH protons at δ 9.8–10.2 ppm in ¹H NMR) .

- Elemental analysis : Validates purity (C, H, N, S content within ±0.3% of theoretical values) .

Q. What intermolecular interactions stabilize the crystal structure of thiourea derivatives like this compound?

- Key interactions :

- Hydrogen bonds : Intramolecular N–H···O/S and intermolecular C–H···O/S interactions dominate packing. For example, C14–H14···S1 and N2–H2···O2 interactions contribute to a layered crystal lattice .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H···H contacts ~45%, H···O/S ~30%) using CrystalExplorer .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity of this compound?

- Protocol :

- Geometry optimization : Use B3LYP/6-311G(d,p) to calculate bond parameters (e.g., C–S bond length ~1.68 Å vs. 1.67 Å experimentally) .

- Frontier molecular orbitals (FMOs) : Compute HOMO-LUMO gaps (e.g., ~4.2 eV) to predict charge-transfer behavior and chemical stability .

- Natural bond orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., LP(S) → σ*(N–H)) influencing stability .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths or vibrational frequencies)?

- Approach :

- Basis set adjustment : Compare 6-311G(d,p) with larger sets (e.g., aug-cc-pVTZ) to minimize basis-set superposition errors .

- Solvent effects : Apply polarizable continuum models (PCM) to DFT calculations if discrepancies arise from solvent interactions in experimental data .

- Thermal corrections : Include zero-point energy and thermal contributions in vibrational frequency calculations .

Q. How can molecular docking predict the compound’s biological activity (e.g., protease inhibition)?

- Workflow :

- Target selection : Dock against enzymes like SARS-CoV-2 main protease (PDB ID: 6LU7) using AutoDock Vina .

- Binding affinity : Analyze docking scores (e.g., −7.2 kcal/mol) and key residues (e.g., His41, Cys145) involved in hydrogen bonding or hydrophobic interactions .

- Validation : Compare with co-crystallized ligands (e.g., N3 inhibitor) to assess competitive binding .

Q. What role do energy frameworks play in understanding crystal packing and mechanical properties?

- Analysis :

- Energy framework tools : Use CrystalExplorer to calculate interaction energies (e.g., Coulombic, dispersion, polarization) between molecular pairs .

- Mechanical properties : Correlate framework topology with bulk modulus (e.g., layered frameworks show anisotropic compressibility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.